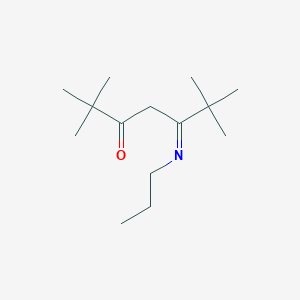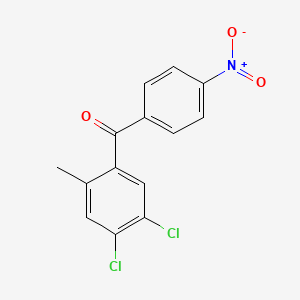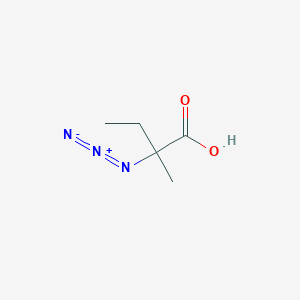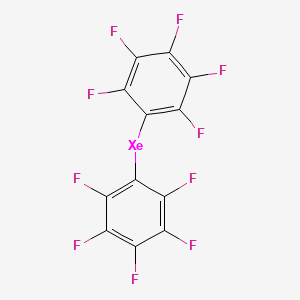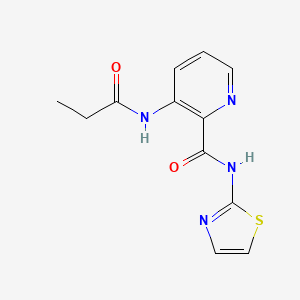
3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a propanoylamino group and a thiazolyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced through a cyclization reaction involving a thiourea derivative and a halogenated precursor.
Attachment of the Propanoylamino Group: The propanoylamino group can be attached via an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
3-(Propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-(Propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share a similar pyridine ring structure but differ in their substituents and biological activities.
Potassium trifluoro[4-(1,3-thiazol-2-ylamine)phenyl]borate: This compound contains a thiazolyl group similar to 3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide but has different functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
569687-87-2 |
|---|---|
分子式 |
C12H12N4O2S |
分子量 |
276.32 g/mol |
IUPAC 名称 |
3-(propanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O2S/c1-2-9(17)15-8-4-3-5-13-10(8)11(18)16-12-14-6-7-19-12/h3-7H,2H2,1H3,(H,15,17)(H,14,16,18) |
InChI 键 |
ZNKFRCACAQNMAV-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=C(N=CC=C1)C(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
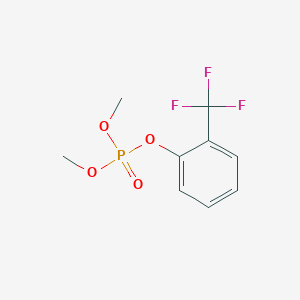

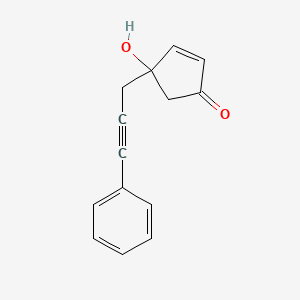
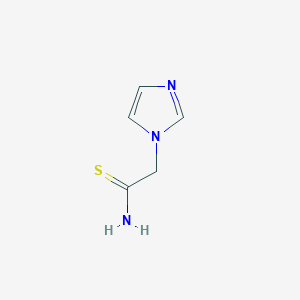
![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)
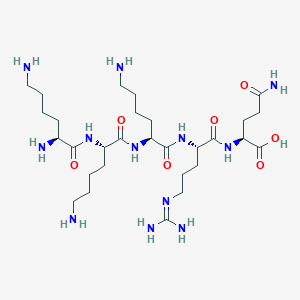
![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
